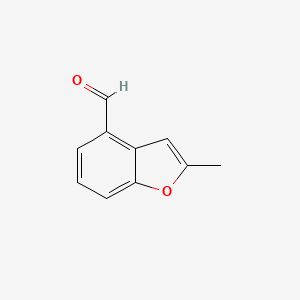
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile is a chemical compound with a unique structure that includes a methoxy group, a methylsulfonyl group, and an isothiazole ring with a carbonitrile substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-5-methylphenol: A compound with a similar methoxy group but different overall structure.
3-Methoxy-5-(methylsulfonyl)aniline: A compound with a similar methylsulfonyl group but different overall structure.
Uniqueness
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups and its isothiazole ring structure
Eigenschaften
Molekularformel |
C6H6N2O3S2 |
|---|---|
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
3-methoxy-5-methylsulfonyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O3S2/c1-11-5-4(3-7)6(12-8-5)13(2,9)10/h1-2H3 |
InChI-Schlüssel |
ZUERDQDGDWWSOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC(=C1C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetonitrile](/img/structure/B8800544.png)


![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)

![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)






